N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a structurally complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This core is substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a methyl group. The carboxamide moiety at position 2 is further functionalized with benzyl and phenyl groups, creating a bis-aryl substitution pattern.
Properties
IUPAC Name |
N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-19-25(33-27-28-24(18-29(19)27)21-13-15-23(32-2)16-14-21)26(31)30(22-11-7-4-8-12-22)17-20-9-5-3-6-10-20/h3-16,18H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQGQHLSLVCGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the imidazo[2,1-b]thiazole core with benzyl halides in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the methoxyphenyl group and a suitable palladium catalyst.
Introduction of the phenyl group: This step involves the acylation of the imidazo[2,1-b]thiazole core with a phenyl carboxylic acid derivative under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate thiazole derivatives with benzyl and methoxy-substituted phenyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
This compound has demonstrated promising anticancer properties. Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of pancreatic ductal adenocarcinoma cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. A series of imidazo[2,1-b][1,3]thiazole derivatives were tested for their ability to reduce inflammation in vitro and in vivo. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis (Mtb). The selective inhibition observed in some derivatives indicates that this compound could be further developed as a therapeutic agent for tuberculosis .
Anticancer Case Study
A study evaluating the anticancer effects of imidazo[2,1-b][1,3]thiazole derivatives found that specific substitutions significantly enhanced activity against pancreatic cancer cells. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways .
Anti-inflammatory Case Study
In an experimental model of arthritis, administration of imidazo[2,1-b][1,3]thiazole derivatives led to a marked reduction in joint swelling and pain indicators. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Data Summary Table
Mechanism of Action
The mechanism of action of N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby preventing the synthesis of coenzyme A and ultimately leading to cell death . Additionally, the compound may interact with DNA and RNA, interfering with their replication and transcription processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Key Observations:
- Substituent Effects: The benzyl and phenyl groups on the target compound’s carboxamide may enhance lipophilicity compared to the furan- or oxolane-containing analogues .
- Synthetic Feasibility: While yields are unavailable for the target compound, Life Chemicals derivatives (e.g., F0650-0052 and F0650-0060) are commercially available, implying established synthetic routes. The PubChem analogue demonstrates that methoxy and ethoxy substituents are synthetically accessible.
Comparison with Benzo[d]thiazole Derivatives
Benzo[d]thiazole derivatives () share a related heterocyclic scaffold but differ in core structure and functionalization:
Table 2: Benzo[d]thiazole vs. Imidazo[2,1-b][1,3]thiazole Derivatives
Key Observations:
- Substituent Flexibility: Benzo[d]thiazole derivatives in feature elongated alkoxy-amine chains at position 6, which may improve solubility but reduce metabolic stability compared to the target compound’s compact 4-methoxyphenyl group .
Biological Activity
N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of the methoxy and benzyl substituents contributes to its pharmacological profile.
The primary mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. This inhibition is crucial in reducing inflammation and pain associated with various conditions.
- Antitumor Activity : Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit potent cytotoxic effects against cancer cell lines. Specifically, compounds similar to N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole have demonstrated significant activity against FLT3-dependent acute myeloid leukemia (AML) cells .
Antimicrobial Activity
In vitro studies have shown that related compounds exhibit activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for derivatives suggest a promising profile for treating tuberculosis:
| Compound | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|
| 1a | 1 | 3.02 |
| 2a | 0.5 | 1.44 |
| 3a | 1 | 2.90 |
These results indicate that modifications at the C6 position significantly enhance antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been supported by SAR studies showing that specific substitutions can enhance efficacy. For instance, the presence of a methoxy group at the para position of the phenyl ring has been linked to increased anti-inflammatory effects in related thiazole derivatives .
Anticancer Activity
The anticancer potential of this compound has been highlighted in studies involving AML cell lines. Compounds within this class demonstrated potent inhibition of cell viability with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 19 | MV4-11 (AML) | 0.002 |
| 20 | HeLa (Cervical) | >10 |
This differential activity suggests a targeted mechanism that may exploit specific molecular pathways in cancer cells while sparing normal cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of a series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated that structural modifications could significantly impact their biological profiles. For instance:
- Case Study A : A derivative with a fluorine substituent at the C2 position exhibited enhanced activity against Mtb compared to non-fluorinated analogs.
- Case Study B : The introduction of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against various cancer cell lines.
These findings underscore the importance of structural optimization in developing effective therapeutic agents based on the imidazo[2,1-b]thiazole framework .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?
- Methodology : Multi-step organic synthesis involving:
- Coupling reactions : Use of palladium or copper catalysts for imidazo-thiazole core formation (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Solvent systems : Polar aprotic solvents (DMF, methanol) under controlled temperature (60–100°C) .
- Characterization : Confirm intermediates via NMR (¹H/¹³C), mass spectrometry, and HPLC for purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key techniques :
- ¹H/¹³C NMR : Assign signals for methoxy, benzyl, and thiazole protons; verify stereochemistry .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 471.2 [M+H]⁺) .
- HPLC : Assess purity (≥98%) using C18 columns and acetonitrile/water gradients .
Q. How is the biological activity of this compound typically evaluated in preclinical studies?
- Assays :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets .
- Molecular docking : Preliminary binding affinity predictions with target proteins (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Strategies :
- Dose-response validation : Replicate assays with varying concentrations (1 nM–100 µM) to confirm dose dependency .
- Orthogonal assays : Compare results from fluorescence, luminescence, and SPR-based methods .
- Purity verification : Re-characterize compound batches via HPLC-MS to exclude degradation products .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Optimization parameters :
- Scale-up : Transition batch synthesis to continuous flow reactors for improved temperature/pH control .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Approaches :
- QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., hydrophobic pockets accommodating benzyl groups) .
- Free energy perturbation (FEP) : Predict binding affinity changes upon methyl → methoxy substitutions .
Q. What are the key degradation pathways under stressed conditions (e.g., light, pH)?
- Forced degradation studies :
- Oxidation : H₂O₂ exposure → sulfoxide/sulfone derivatives (monitor via HPLC-MS) .
- Hydrolysis : Acidic/basic conditions → cleavage of carboxamide bond (confirm by ¹H NMR loss of -NH peaks) .
- Photolysis : UV irradiation (254 nm) → imidazo-thiazole ring opening (characterize by LC-MS) .
Q. How to address off-target effects in cellular assays?
- Mitigation steps :
- Counter-screening : Test against unrelated enzymes (e.g., cytochrome P450 isoforms) to exclude non-specific binding .
- Proteomic profiling : SILAC-based mass spectrometry to identify unintended protein interactions .
- Metabolite analysis : UPLC-QTOF to detect bioactive metabolites contributing to off-target effects .
Q. What methodologies elucidate substituent effects on bioactivity?
- SAR workflow :
Analog synthesis : Replace benzyl with cyclohexyl or cyclopropane groups .
Activity testing : Compare IC₅₀ values across analogs (e.g., 4-methoxy vs. 3,4-dimethoxy substitutions) .
Statistical modeling : Partial least squares (PLS) regression to rank substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
